molecular formula C10H12N2O3 B1360848 N-(3,4-dimethyl-5-nitrophenyl)acetamide CAS No. 857571-00-7

N-(3,4-dimethyl-5-nitrophenyl)acetamide

Cat. No.: B1360848
CAS No.: 857571-00-7
M. Wt: 208.21 g/mol
InChI Key: GTLVZAMPWVMSGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DMNA is a nitroaromatic compound that belongs to the class of substituted acetamides. It has a molecular formula of C10H12N2O3 and a molecular weight of 208.22 g/mol.

Scientific Research Applications

Synthesis and Material Science

N-(3,4-dimethyl-5-nitrophenyl)acetamide and its derivatives have been extensively studied in the field of synthesis and material science. For instance, the synthesis of metallophthalocyanines with phenoxyacetamide units, which involved N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, demonstrated increased solubility compared to unsubstituted phthalocyanines. These metallo-phthalocyanines are soluble in various solvents and their structures have been confirmed by different analytical methods (Ağırtaş & İzgi, 2009). Additionally, the structural characterization of different derivatives of this compound, such as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, has been conducted to understand their properties and potential applications (Drabina et al., 2009).

Non-linear Optical Materials

The potential of this compound in the development of non-linear optical (NLO) materials has been explored. Studies have investigated the structures of potential NLO materials containing this compound and their analogues. For example, the X-ray analysis of N-(2-(iso­propyl­amino)-5-nitro­phenyl)­acet­amide and related compounds provided insights into their suitability for NLO applications (Clark et al., 2000).

Catalysis and Green Chemistry

The use of this compound derivatives in catalysis and green chemistry has been a topic of interest. For instance, the catalytic hydrogenation for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, has been studied. This approach offers an environmentally friendly alternative to traditional reduction methods (Zhang, 2008).

Pharmacology and Bioactive Compounds

In the realm of pharmacology, the synthesis and evaluation of this compound derivatives have been conducted for potential bioactive properties. For example, synthesized 2-(substituted phenoxy) acetamide derivatives were assessed for their anticancer, anti-inflammatory, and analgesic activities. This research revealed certain derivatives with promising therapeutic potentials (Rani et al., 2014).

Environmental Applications

This compound and its derivatives have also been studied in environmental applications. For example, the complete oxidation of pesticides in water using the photoassisted Fenton reaction involved derivatives of this compound. This study highlighted the potential of these compounds in the remediation of dilute pesticide wastes (Pignatello & Sun, 1995).

Biochemical Analysis

Biochemical Properties

N-(3,4-dimethyl-5-nitrophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to antimicrobial and anticancer activities. Additionally, this compound may interact with other biomolecules, such as carbonic anhydrase and cyclin-dependent kinases, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating the expression of key regulatory genes . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Furthermore, this compound may activate or inhibit other enzymes and transcription factors, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, the inhibition of dihydrofolate reductase disrupts the folate cycle, leading to altered nucleotide synthesis and reduced cell proliferation. Additionally, this compound may interact with other metabolic enzymes, influencing their activity and the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and efficacy. Additionally, this compound may accumulate in specific tissues, leading to localized effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

N-(3,4-dimethyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVZAMPWVMSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646678
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857571-00-7
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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